molecular formula C23H21FN4O2 B605276 ALB-127158(a) CAS No. 1173154-32-9

ALB-127158(a)

Katalognummer: B605276
CAS-Nummer: 1173154-32-9
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: VUUUHLIHQHVLLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

ALB-127158(a) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Biologische Aktivität

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has garnered attention primarily for its potential applications in managing obesity and possibly inflammatory bowel disease (IBD). This article provides a detailed overview of the biological activity of ALB-127158(a), supported by research findings, case studies, and data tables.

ALB-127158(a) operates by antagonizing the MCH1 receptor, which plays a significant role in regulating feeding behavior and energy homeostasis. The melanin-concentrating hormone (MCH) is known to stimulate appetite and promote weight gain, thus blocking this receptor could theoretically reduce food intake and assist in weight management.

Preclinical Studies

In preclinical trials, ALB-127158(a) demonstrated significant weight loss in rodent models. The compound effectively reduced food intake, thereby leading to decreased body weight. Notably, studies indicated that the compound's effects on hunger and desire to eat were observable at higher doses than initially predicted from preclinical studies .

Table 1: Summary of Preclinical Findings

Study TypeModelDose RangeKey Findings
Rodent StudiesC57BL/6 Mice10-100 mg/kgSignificant reduction in food intake
Behavioral AnalysisCynomolgus Monkeys50-300 mg/dayDecreased hunger and food desire

Clinical Trials

The transition from preclinical to clinical development for ALB-127158(a) involved multiple ascending dose studies in healthy overweight/obese volunteers. These studies confirmed that ALB-127158(a) was safe and well-tolerated, with pharmacokinetic (PK) characteristics that supported further investigation. However, the efficacy observed was limited, leading to a decision to halt further development for obesity management due to lower-than-expected brain exposure levels compared to preclinical models .

Table 2: Clinical Trial Overview

PhasePopulationDose LevelsDurationOutcomes
Phase IHealthy Overweight Adults50-300 mg/day14 daysSafe; limited efficacy on hunger reduction
Phase IIOverweight VolunteersVariableOngoingFurther assessment needed

Potential for Other Applications

Recent research has highlighted the potential of MCH1 receptor antagonists like ALB-127158(a) in treating gastrointestinal disorders such as IBD. The MCH1 receptor is implicated in inflammatory responses within the gastrointestinal tract, suggesting that antagonism may provide therapeutic benefits beyond obesity management .

Case Studies

A notable case study involved a cohort of overweight individuals who participated in a trial assessing the effects of ALB-127158(a) on appetite regulation. Results indicated that while high doses led to reduced hunger signals, the overall weight loss was not as pronounced as expected based on animal models. This discrepancy has prompted further investigations into the receptor's role in human physiology compared to animal models .

Eigenschaften

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUHLIHQHVLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ALB-127158(a)
Reactant of Route 2
ALB-127158(a)
Reactant of Route 3
Reactant of Route 3
ALB-127158(a)
Reactant of Route 4
ALB-127158(a)
Reactant of Route 5
ALB-127158(a)
Reactant of Route 6
ALB-127158(a)
Customer
Q & A

Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?

A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.